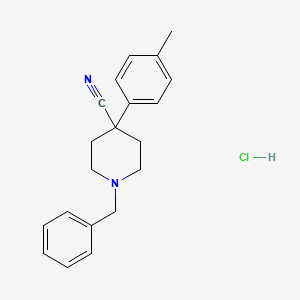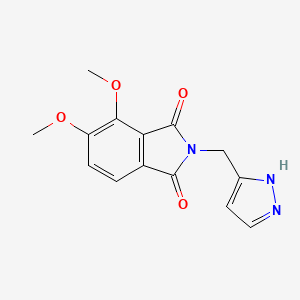
1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C20H23ClN2 . It is a research chemical and its detailed description is not widely available .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C20H23ClN2 . The InChI code for this compound is 1S/C20H22N2O.ClH/c1-23-19-9-7-18 (8-10-19)20 (16-21)11-13-22 (14-12-20)15-17-5-3-2-4-6-17;/h2-10H,11-15H2,1H3;1H .Scientific Research Applications
Synthesis and Structural Analysis
- A study describes a three-component reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate to synthesize 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles. This process includes the use of piperidine, leading to piperidinium salts of pyrimidinones. X-ray crystallography confirms self-assembly and H-bonding in these compounds (Bararjanian et al., 2010).
Pharmacological Properties
- Research on spiro[indane-1,4‘-piperidine] derivatives, including those with benzyl and 4-methylphenyl groups, highlights their high affinity as selective σ ligands. These compounds' structural and pharmacological properties have been extensively studied (Tacke et al., 2003).
Cytotoxic Activity
- A compound synthesized from a reaction involving ethanolic piperidine solution under microwave irradiation demonstrated cytotoxic activity against several human cancer cell lines. The compound’s structure and interactions were analyzed using various methods, including X-ray diffraction and molecular docking (El Gaafary et al., 2021).
Antimicrobial Activity
- Novel 7-(4-halophenyl)-8,9-dihydro-7H-12-oxa-9,11-diaza-benzo[a]anthracene derivatives synthesized using ethanolic piperidine solution exhibited antimicrobial activity. The key intermediate used in this synthesis was 3-amino-1-(4-halophenyl)-1H-benzo[h]chromene-2-carbonitrile (Khafagy et al., 2002).
Antimicrobial and Antifungal Functionality
- A study detailed the synthesis of a compound via reaction in ethanolic piperidine solution and its subsequent screening for antibacterial and antifungal functionality. The compound displayed favorable activities comparable to reference antimicrobial agents (Okasha et al., 2022).
Molecular Docking Studies
- Benzothiazolopyridine compounds synthesized using piperidine in ethanol medium were subject to molecular docking studies, focusing on their interactions with estrogen and progesterone receptors. These studies aimed to predict the compounds' activities against these receptors (Shirani et al., 2021).
Synthesis of Pyrimidine Carbonitrile Derivatives
- The synthesis of pyrimidine carbonitrile derivatives, including those involving piperidine, was studied. These compounds displayed significant antimicrobial activity against various bacterial and fungal strains, with some inducing bacterial cell membrane rupture (Bhat & Begum, 2021).
Mechanism of Action
Target of Action
Similar compounds such as 4-benzylpiperidine have been found to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets by binding to the active site and modulating the activity of the target proteins .
Biochemical Pathways
If it acts similarly to other piperidine derivatives, it may influence the monoaminergic system, affecting the release and reuptake of neurotransmitters such as dopamine and serotonin .
Result of Action
If it acts as a monoamine releasing agent, it could potentially increase the levels of certain neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Future Directions
properties
IUPAC Name |
1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2.ClH/c1-17-7-9-19(10-8-17)20(16-21)11-13-22(14-12-20)15-18-5-3-2-4-6-18;/h2-10H,11-15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQOFHAGBYAJMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2400395.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2400397.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)

![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)


![N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide](/img/structure/B2400406.png)


![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)
